molecular formula C7H15NO2 B3044281 Isovalerylglycine CAS No. 23590-18-3

Isovalerylglycine

Cat. No. B3044281
CAS RN: 23590-18-3
M. Wt: 145.2 g/mol
InChI Key: FMZPWUNPTQDABJ-UHFFFAOYSA-N
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Description

Isovalerylglycine, also known as 2-methylbutyrylglycine, is a metabolite that is produced in the body during the breakdown of the branched-chain amino acid, leucine. Isovalerylglycine has been found to be elevated in certain metabolic disorders, such as isovaleric acidemia, and has been studied for its potential use as a biomarker for these conditions.

Scientific Research Applications

1. Prenatal Diagnosis of Isovaleric Acidemia

Isovalerylglycine plays a crucial role in the prenatal diagnosis of Isovaleric Acidemia (IA), a rare metabolic disorder. A study developed a stable isotope dilution method for measuring isovalerylglycine in amniotic fluid and urine, facilitating early diagnosis of IA in fetuses. This technique proved highly accurate and reliable for prenatal detection (Hine et al., 1986).

2. Identification in Isovaleric Acidemia

Isovalerylglycine has been identified as a significant compound in the urine of patients with isovaleric acidemia, an inborn error of leucine metabolism. Its identification supports the understanding of the enzyme defect in these patients at the conversion level of isovaleryl coenzyme A to β-methylcrotonyl coenzyme A (Tanaka & Isselbacher, 1967).

3. Altered Metabolism of Glycine in Isovaleric Acidemia

Research has shown that isovalerylglycine can indicate altered glycine metabolism in patients with isovaleric acidemia. The presence of isovalerylglycine in urine and its significant quantities suggest a compensatory mechanism for eliminating toxic amounts of isovaleric acid from the body, thus impacting overall glycine metabolism (Ando et al., 1971).

4. Role in L-Carnitine Therapy for Isovaleric Acidemia

Isovalerylglycine's formation is affected by L-carnitine therapy in isovaleric acidemia patients. L-carnitine facilitates the removal of isovaleryl-coenzyme A, leading to changes in the excretion of isovalerylglycine. This insight helps in optimizing treatment strategies for isovaleric acidemia (Roe et al., 1984).

5. Therapeutic Role in Glycine Supplement

Isovalerylglycine's production can be influenced by glycine supplements in isovaleric acidemia patients. Studies have quantified the optimum relationship between dietary leucine restriction and glycine supplements, highlighting the therapeutic benefits of managing isovalerylglycine levels (Naglak et al., 1987).

properties

IUPAC Name

2-(3-methylbutylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPWUNPTQDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178236
Record name N-Isovalerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methylbutyl)amino]acetic acid

CAS RN

23590-18-3
Record name N-Isovalerylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isovalerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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